molecular formula C17H13NO5 B7553257 2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]benzoic acid

2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]benzoic acid

Cat. No. B7553257
M. Wt: 311.29 g/mol
InChI Key: TVBKUIOTZOJOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]benzoic acid, commonly known as DIBOA, is a naturally occurring compound found in several plant species. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants for defense against herbivores and pathogens. DIBOA has been extensively studied for its potential applications in various scientific fields, including agriculture, medicine, and biochemistry.

Mechanism of Action

The mechanism of action of DIBOA is not fully understood, but it is believed to involve the inhibition of enzymes involved in key metabolic pathways. For example, DIBOA has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. DIBOA has also been shown to inhibit the activity of proteasomes, which are involved in the degradation of proteins.
Biochemical and physiological effects:
DIBOA has been shown to have several biochemical and physiological effects. In vitro studies have shown that DIBOA can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune system. In vivo studies have shown that DIBOA can reduce inflammation, protect against oxidative stress, and improve glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DIBOA in lab experiments is its availability and low cost. DIBOA can be synthesized in large quantities and is readily available from commercial sources. Another advantage is its versatility, as it can be used in a wide range of experiments, from biochemistry to agriculture. However, one of the limitations of using DIBOA is its potential toxicity, as high doses of DIBOA have been shown to be toxic to cells and animals. Therefore, careful dose optimization and toxicity testing are necessary when using DIBOA in lab experiments.

Future Directions

There are several future directions for research involving DIBOA. One area of research is the development of DIBOA-based insecticides and herbicides, which could provide a safer and more sustainable alternative to synthetic pesticides. Another area of research is the development of DIBOA-based drugs for the treatment of cancer and inflammation, which could provide a new class of therapeutics. Additionally, further research is needed to elucidate the mechanism of action of DIBOA and its potential interactions with other compounds.

Synthesis Methods

DIBOA can be synthesized through several methods, including extraction from plant sources, chemical synthesis, and biotransformation. The most common method for synthesizing DIBOA is through chemical synthesis, which involves the reaction of 2-aminobenzoic acid with isatin in the presence of a suitable catalyst. The yield of DIBOA can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.

Scientific Research Applications

DIBOA has been extensively studied for its potential applications in various scientific fields, including agriculture, medicine, and biochemistry. In agriculture, DIBOA has been shown to have insecticidal and herbicidal properties, making it a potential alternative to synthetic pesticides. In medicine, DIBOA has been investigated for its anti-cancer and anti-inflammatory properties, which could be useful in the development of new drugs. In biochemistry, DIBOA has been used as a tool to study the mechanism of action of enzymes and proteins.

properties

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c19-15-11-5-1-2-6-12(11)16(20)18(15)9-10-23-14-8-4-3-7-13(14)17(21)22/h1-8H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBKUIOTZOJOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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